
Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- is a synthetic organic compound characterized by the presence of a bromine atom, a pyrrolidine ring, and an ethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- typically involves multiple steps:
Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using ethyl bromide and a base like potassium carbonate.
Pyrrolidinylation: The pyrrolidine ring is attached through a nucleophilic substitution reaction, where the ethoxy group reacts with pyrrolidine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of brominated phenyl derivatives with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the pyrrolidine ring and bromine atom can impart significant biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and pyrrolidine ring can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-dimethylamino-phenyl)-ethanone
- 2-Bromo-1-(4-methylthio)phenyl)ethanone
- 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxy-phenyl)-ethanone
Uniqueness
Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring and ethoxy group differentiates it from other brominated ethanones, providing unique opportunities for chemical modifications and applications.
This detailed overview provides a comprehensive understanding of Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
79010-27-8 |
|---|---|
Molecular Formula |
C14H18BrNO2 |
Molecular Weight |
312.20 g/mol |
IUPAC Name |
1-[5-bromo-2-(2-pyrrolidin-1-ylethoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H18BrNO2/c1-11(17)13-10-12(15)4-5-14(13)18-9-8-16-6-2-3-7-16/h4-5,10H,2-3,6-9H2,1H3 |
InChI Key |
YEXVGGMQLNFKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)

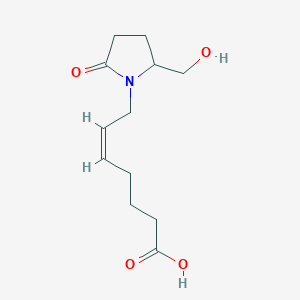
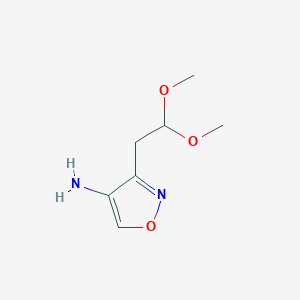

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
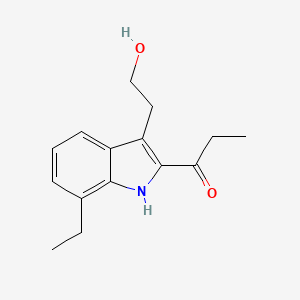
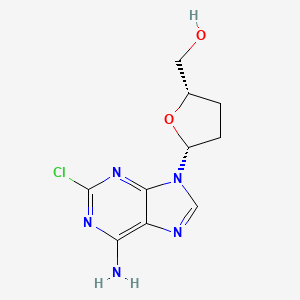

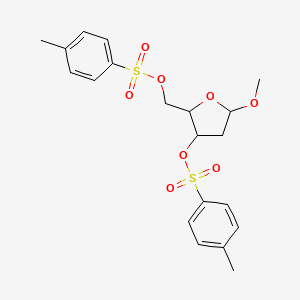

![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
